molecular formula C8H8INO3 B13975678 Methyl 4-amino-3-hydroxy-5-iodobenzoate

Methyl 4-amino-3-hydroxy-5-iodobenzoate

Cat. No.: B13975678
M. Wt: 293.06 g/mol
InChI Key: QBPXGPDDTDBZAG-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-hydroxy-5-iodobenzoate is a substituted benzoate ester of high interest in scientific research and drug development. With a molecular formula of C 8 H 8 INO 3 and a molecular weight of 293.06 g/mol, this compound is characterized by a methyl ester group and three distinct substituents—amino (-NH 2 ), hydroxyl (-OH), and iodo (-I)—at the 1-, 4-, 3-, and 5-positions of the aromatic ring, respectively . This unique arrangement of functional groups makes it a versatile candidate for pharmaceutical applications and materials science, particularly in drug design where halogenation is a recognized strategy to improve a compound's bioavailability and metabolic stability . A robust, multi-step synthesis pathway for this compound is detailed in patent literature (CN110818661B) . The process typically begins with the esterification of 4-amino-2-hydroxybenzoic acid, followed by protection of the amino group (e.g., by acetylation). A key step involves selective iodination at the 5-position using reagents such as benzyltrimethylammonium dichloroiodate or N-iodosuccinimide (NIS). A final deprotection step under alkaline conditions yields the target compound, with this route achieving an overall yield of approximately 54% . The iodine atom in the structure is a reactive handle, enabling further transformations through nucleophilic substitution reactions, such as conversion to an azide group . In research, this benzoate derivative serves as a critical precursor in organic synthesis and is investigated for its potential as a key intermediate for the preparation of more complex active molecules, including 5-HT 4 receptor agonists . Its mechanism of action in biological systems is attributed to its ability to form hydrogen bonds via its amino and hydroxy groups with enzymes and receptors, while the iodine atom can participate in halogen bonding, collectively modulating biological activity . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C8H8INO3

Molecular Weight

293.06 g/mol

IUPAC Name

methyl 4-amino-3-hydroxy-5-iodobenzoate

InChI

InChI=1S/C8H8INO3/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3,11H,10H2,1H3

InChI Key

QBPXGPDDTDBZAG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)I)N)O

Origin of Product

United States

Preparation Methods

Multi-step Halogenation and Esterification Approach

One of the most detailed and industrially relevant methods involves a multi-step synthesis starting from 4-amino-2-hydroxybenzoic acid or its methyl ester derivatives. This method is well-documented in patent CN110818661B and involves:

  • Step 1: Esterification of 4-amino-2-hydroxybenzoic acid
    The acid is converted to methyl 4-amino-2-hydroxybenzoate by reaction with methanol in the presence of sulfuric acid at 0 °C to 80 °C over 6 hours, yielding approximately 90% methyl ester product.

  • Step 2: Protection of the amino group
    The amino group is protected, commonly by acetylation using acetic anhydride in dichloromethane at 0 °C to 10 °C, yielding the p-acetamido derivative with about 72.4% yield.

  • Step 3: Halogenation (Iodination) at the 5-position
    The protected intermediate undergoes selective iodination using benzyltrimethylammonium dichloroiodate in dichloromethane/methanol with sodium bicarbonate at room temperature for 18 hours, producing 4-acetamido-5-iodo-2-hydroxy-3-methylbenzoate methyl ester with yields around 85.8%.

  • Step 4: Deprotection and hydrolysis
    Finally, the acetyl protecting group is removed under alkaline conditions to yield this compound.

This route achieves an overall yield of approximately 54% across the three main steps, balancing selectivity and practicality for scale-up.

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Esterification Methanol, H2SO4, 0–80 °C, 6 h 90 Methyl 4-amino-2-hydroxybenzoate
2 Amino group protection Acetic anhydride, DCM, 0–10 °C, 4 h 72.4 p-Acetamido derivative
3 Iodination Benzyltrimethylammonium dichloroiodate, NaHCO3, RT, 18 h 85.8 Selective 5-position iodination
4 Deprotection Alkaline hydrolysis Not specified Yields high, completes synthesis

Alternative Halogenation via N-Iodosuccinimide

Another approach involves direct halogenation of 4-protected amino-2-hydroxybenzoic acid or ester with N-iodosuccinimide (NIS) or similar halogenating agents (N-chlorosuccinimide, N-bromosuccinimide) in organic solvents under heating. This method yields 4-protected amino-3,5-dihalo-2-hydroxybenzoic acid/ester intermediates, which can be further transformed by coupling reactions and deprotection to yield the target compound. This method is detailed in CN110818661B and provides a flexible halogenation strategy with moderate overall yields (~54%).

Research Findings on Halogenation and Functional Group Manipulation

Peer-reviewed studies (e.g., from Chemical and Pharmaceutical Bulletin) describe the synthesis of 5-halogenated 4-amino-2-alkoxybenzoic acids via halogenation with N-bromosuccinimide (NBS) or iodine monochloride (ICl), followed by alkaline hydrolysis. These methods can be adapted to iodination and methyl ester formation, providing routes to 5-iodo derivatives with good regioselectivity and yields.

Key observations include:

  • Use of mild halogenating agents like NIS or ICl for selective 5-position halogenation.
  • Protection of amino groups to prevent side reactions during halogenation.
  • Alkaline hydrolysis for deprotection and ester formation.
  • Challenges with iodine elimination under acidic hydrolysis conditions, requiring careful choice of deprotection methods.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Disadvantages
Multi-step esterification + acetyl protection + iodination + deprotection (CN110818661B) 4-amino-2-hydroxybenzoic acid Methanol/H2SO4; Ac2O/DCM; Benzyltrimethylammonium dichloroiodate; alkaline hydrolysis ~54 overall High regioselectivity; scalable Multiple steps; moderate yield
Direct halogenation with NIS on protected intermediates (CN110818661B) 4-protected amino-2-hydroxybenzoic acid/ester N-iodosuccinimide or similar; organic solvent; heating Moderate Flexible halogenation; milder conditions Requires protection steps
Bromination + Pd-catalyzed carbonylation (US20030065211A1) o-Toluidine derivatives Bromine/AcOH; Pd catalyst; CO; methanol >90 (bromination and carbonylation) High yields in individual steps Not directly for iodinated hydroxybenzoate
Halogenation with NBS/ICl + alkaline hydrolysis (Literature) 4-amino-2-alkoxybenzoic acid esters NBS or ICl; aqueous alkaline hydrolysis Good Mild conditions; good regioselectivity Possible iodine loss under acid hydrolysis

Summary and Recommendations

The preparation of this compound is best achieved via a multi-step synthetic route involving:

  • Esterification of 4-amino-2-hydroxybenzoic acid,
  • Protection of the amino group to avoid side reactions,
  • Selective iodination at the 5-position using benzyltrimethylammonium dichloroiodate or N-iodosuccinimide,
  • Final deprotection under alkaline conditions to yield the target compound.

This route balances yield, selectivity, and scalability, making it suitable for laboratory and industrial synthesis. Alternative methods involving direct halogenation or palladium-catalyzed transformations are valuable but may require adaptation for the specific iodinated hydroxybenzoate target.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-hydroxy-5-iodobenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Methyl 4-amino-3-oxo-5-iodobenzoate.

    Reduction: Methyl 4-amino-3-hydroxy-5-aminobenzoate.

    Substitution: Methyl 4-amino-3-hydroxy-5-azidobenzoate.

Scientific Research Applications

Methyl 4-amino-3-hydroxy-5-iodobenzoate is used in various scientific research applications, including:

    Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceutical compounds due to its unique functional groups.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-hydroxy-5-iodobenzoate involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds with enzymes and receptors, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s unique structure enables it to interact with multiple pathways, making it a versatile tool in scientific research .

Comparison with Similar Compounds

Methyl 4-amino-3-iodo-5-methoxybenzoate

  • Structural Difference : Replaces the hydroxyl group (-OH) at the 3-position with a methoxy (-OCH₃) group.
  • The absence of a hydroxyl group may also alter reactivity in electrophilic substitution reactions .

Ethyl 4-amino-3-hydroxy-5-iodobenzoate

  • Structural Difference : Substitutes the methyl ester (-COOCH₃) with an ethyl ester (-COOCH₂CH₃).
  • Impact : The ethyl group increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. Ethyl esters are generally more hydrolytically stable than methyl esters under physiological conditions .

Methyl 4-hydroxy-3-iodobenzoate (CAS 15126-06-4)

  • Structural Difference: Lacks the amino group (-NH₂) at the 4-position.

Methyl 3,5-dihydroxy-4-iodobenzoate (CAS 338454-02-7)

  • Structural Difference : Adds a second hydroxyl group at the 5-position, replacing the iodine atom.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₈H₈INO₃ 309.06 -NH₂, -OH, -I, -COOCH₃ High polarity, moderate lipophilicity
Methyl 4-amino-3-iodo-5-methoxybenzoate C₉H₁₀INO₃ 323.09 -NH₂, -OCH₃, -I, -COOCH₃ Reduced solubility vs. hydroxyl analog
Ethyl 4-amino-3-hydroxy-5-iodobenzoate C₉H₁₀INO₃ 323.09 -NH₂, -OH, -I, -COOCH₂CH₃ Higher lipophilicity than methyl ester
Methyl 4-hydroxy-3-iodobenzoate C₈H₇IO₃ 294.05 -OH, -I, -COOCH₃ Lower basicity due to missing -NH₂

Notes:

  • Melting points and solubility data for the target compound are unavailable in the provided evidence. However, analogues with iodine substituents (e.g., 4-Iodoaniline, mp 61–63°C ) suggest that halogenation increases melting points due to enhanced intermolecular forces.
  • The ethyl ester derivative (Ethyl 4-amino-3-hydroxy-5-iodobenzoate) is expected to have a lower melting point than its methyl counterpart due to reduced crystallinity from the longer alkyl chain .

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